REACTION_CXSMILES
|
[O-2].[Zn+2:2].[C:3]1([P:9](=[O:12])([OH:11])[OH:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>O>[O-2:10].[Zn+2:2].[C:3]1([P:9](=[O:10])([O-:12])[O-:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Zn+2:2] |f:0.1,4.5,6.7|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
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Name
|
|
Quantity
|
90 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(O)(O)=O
|
Name
|
|
Quantity
|
110 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a 300 mL reaction flask
|
Type
|
ADDITION
|
Details
|
was gradually added dropwise at room temperature (about 25° C.) to this slurry
|
Type
|
CUSTOM
|
Details
|
a reaction for five hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The slurry was then filtered
|
Type
|
WASH
|
Details
|
the wet cake was thoroughly rinsed with water
|
Type
|
CUSTOM
|
Details
|
The wet cake was subsequently dried at 120° C. for at least 12 hours
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P([O-])([O-])=O.[Zn+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |